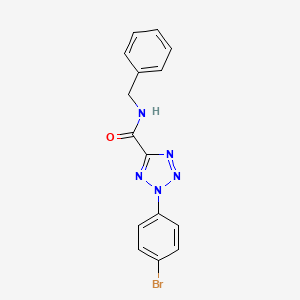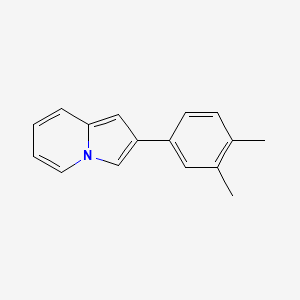
Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate” is a chemical compound with the CAS Number: 1824267-04-0 and Linear Formula: C16H28N2O4 . The compound appears as a yellow to brown sticky oil to semi-solid .
Molecular Structure Analysis
The IUPAC name of the compound is “methyl 1-[1-(tert-butoxycarbonyl)-3-pyrrolidinyl]-3-piperidinecarboxylate” and its InChI Code is "1S/C16H28N2O4/c1-16(2,3)22-15(20)18-9-7-13(11-18)17-8-5-6-12(10-17)14(19)21-4/h12-13H,5-11H2,1-4H3" . The molecular weight of the compound is 312.41 .Physical And Chemical Properties Analysis
The compound is a yellow to brown sticky oil to semi-solid . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Marine Alkaloid Analogs
Researchers have synthesized derivatives of Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate, which are analogs of the bis-indole alkaloid topsentin. This research has significance in exploring anticancer properties, as some derivatives showed moderate activity against specific human tumor cell lines, such as lung cancer and CNS sub-panels (Carbone et al., 2013).
Development of Folic Acid Analogs
A study synthesized compounds related to Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate, aiming to create analogs of folic acid. These compounds were evaluated for their ability to interact with key enzymes in folate-mediated metabolism and their potential in inhibiting the growth of cultured tumor cells (Rosowsky et al., 1994).
Asymmetric Synthesis Applications
In pharmaceutical research, the asymmetric synthesis of derivatives of Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate has been explored. One study focused on creating a key intermediate for the synthesis of a potent protein kinase inhibitor, demonstrating potential industrial applications due to the mild conditions and high yields achieved (Hao et al., 2011).
Radiopharmaceutical Development
Research into mixed ligand complexes involving Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate derivatives has been conducted for potential use in radiopharmaceuticals. This includes the development of compounds that can be labeled with bioactive molecules containing monodentate or bidentate donor sites (Mundwiler et al., 2004).
Pharmaceutical Analysis
In the realm of pharmaceutical analysis, methods have been developed for the determination of novel compounds related to Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate in biological samples. This includes the development of sensitive assays for potential antipsychotic agents (Chavez-Eng et al., 1997).
Catalysis in Organic Synthesis
The compound and its derivatives have been utilized in various catalytic processes in organic synthesis. For instance, one study explored a palladium catalyst based on a derivative for the alkoxycarbonylation of alkenes, demonstrating its potential to improve the range of feedstocks in industrial processes (Dong et al., 2017).
Biocatalytic Cascade Reactions
In the field of biocatalysis, Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate derivatives have been used in one-pot cascade reactions to synthesize chiral mono- and disubstituted piperidines and pyrrolidines. This approach highlights the use of biocatalysts like carboxylic acid reductase, ω-transaminase, and imine reductase for synthesizing enantiomerically pure chiral compounds (France et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-9-7-13(11-18)17-8-5-6-12(10-17)14(19)21-4/h12-13H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWFJOPCIMCWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCCC(C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2709326.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2709327.png)

![N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B2709331.png)



![N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2709336.png)

![5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone](/img/structure/B2709341.png)
![N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide](/img/structure/B2709346.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2709347.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2709348.png)
